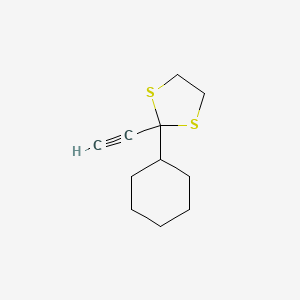
2-Hexadecyl-1,2-thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecyl-1,2-thiazol-3(2H)-one is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by a long hexadecyl chain attached to the thiazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hexadecylamine with carbon disulfide and an appropriate halogenated compound, followed by cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadecyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The hexadecyl chain or other substituents on the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Hexadecyl-1,2-thiazol-3(2H)-one would depend on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The long hexadecyl chain could influence its membrane permeability and distribution within cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexadecyl-1,3-thiazole: Similar structure but with different substitution pattern.
2-Hexadecyl-1,2-thiazolidin-3-one: Contains a saturated thiazolidine ring instead of the thiazole ring.
2-Hexadecyl-1,2-thiazol-4(2H)-one: Different position of the carbonyl group on the thiazole ring.
Uniqueness
2-Hexadecyl-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern and the presence of a long hexadecyl chain, which imparts distinct chemical and physical properties compared to other thiazole derivatives.
Propiedades
Número CAS |
928151-44-4 |
|---|---|
Fórmula molecular |
C19H35NOS |
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
2-hexadecyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C19H35NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-19(21)16-18-22-20/h16,18H,2-15,17H2,1H3 |
Clave InChI |
NBFGQYVNZIGZPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1C(=O)C=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


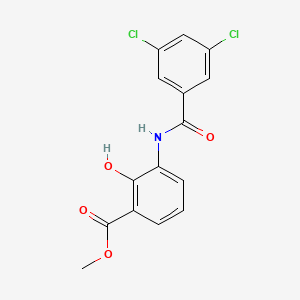
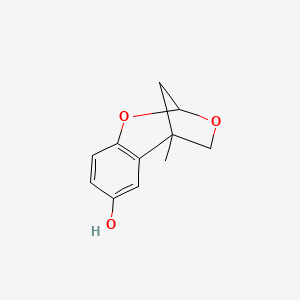
![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
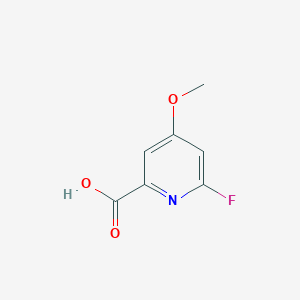
![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)
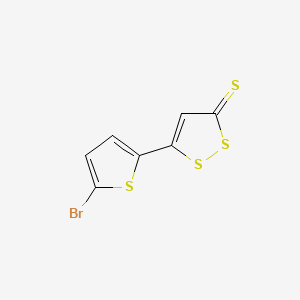
![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)
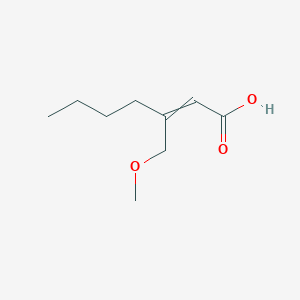


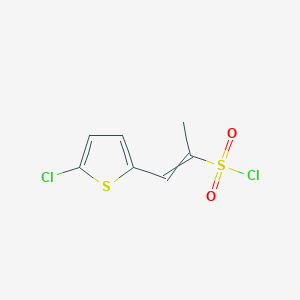
![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)

